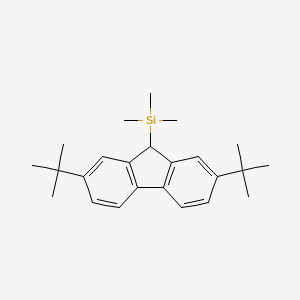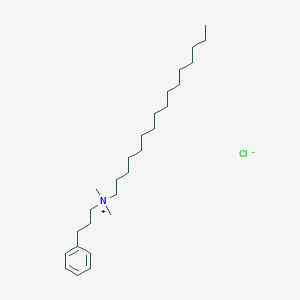
N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride: is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged nitrogen atom, which allows it to interact with both hydrophobic and hydrophilic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride typically involves the quaternization of N,N-dimethylhexadecylamine with 3-phenylpropyl chloride. The reaction is usually carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction can be represented as follows:
N,N-dimethylhexadecylamine+3-phenylpropyl chloride→N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The phenyl group can participate in oxidation and reduction reactions, although these are less common for the entire molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
Substitution: The major products are typically the substituted ammonium compounds.
Oxidation: The major products include oxidized derivatives of the phenyl group.
Applications De Recherche Scientifique
Chemistry: N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield.
Biology and Medicine: In biological research, this compound is used to study membrane interactions due to its surfactant properties. It can disrupt cell membranes, making it useful in the extraction of membrane proteins.
Industry: In industrial applications, it is used as an emulsifying agent in the formulation of detergents and personal care products. Its ability to reduce surface tension makes it valuable in various cleaning and cosmetic products.
Mécanisme D'action
The primary mechanism of action of N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride involves its interaction with lipid bilayers. The long hydrophobic tail inserts into the lipid bilayer, while the positively charged ammonium group interacts with the polar head groups of the lipids. This disrupts the membrane structure, leading to increased permeability or complete disruption of the membrane.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-N-(3-phenylpropyl)octadecan-1-aminium chloride
- N,N-Dimethyl-N-(3-phenylpropyl)dodecan-1-aminium chloride
Uniqueness: N,N-Dimethyl-N-(3-phenylpropyl)hexadecan-1-aminium chloride is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic interactions. This makes it particularly effective as a surfactant and phase transfer catalyst compared to its shorter or longer chain analogs.
Propriétés
Numéro CAS |
156125-35-8 |
|---|---|
Formule moléculaire |
C27H50ClN |
Poids moléculaire |
424.1 g/mol |
Nom IUPAC |
hexadecyl-dimethyl-(3-phenylpropyl)azanium;chloride |
InChI |
InChI=1S/C27H50N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-28(2,3)26-21-24-27-22-18-17-19-23-27;/h17-19,22-23H,4-16,20-21,24-26H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
XITSGDNCKAAJSW-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



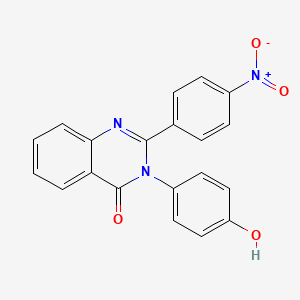
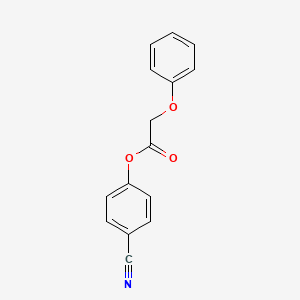
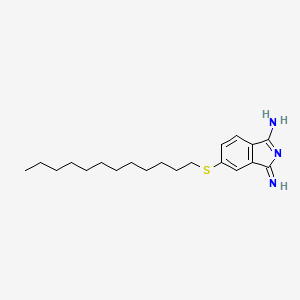

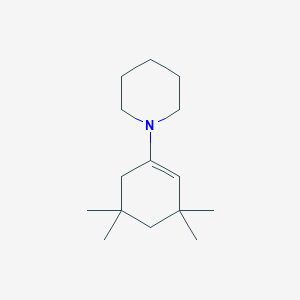
![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
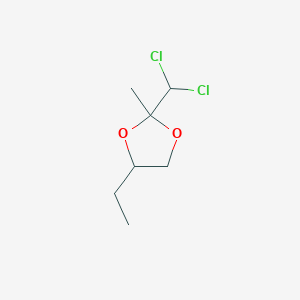
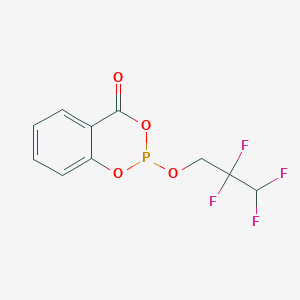
![N-Methyl-2-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]ethan-1-amine](/img/structure/B14273546.png)


![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
